
MC-Val-Cit-Doxorubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Val-Cit-Doxorubicin is a compound used in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine the selective targeting capabilities of antibodies with the potent cell-killing effects of cytotoxic drugs. This compound consists of three main components: the antibody, the drug payload (doxorubicin), and the linker (MC-Val-Cit) that connects them. This compound is designed to deliver doxorubicin specifically to cancer cells, minimizing damage to healthy cells and reducing side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-Doxorubicin involves several steps. First, doxorubicin is modified with a peptide bond using a known method from the literature. The product, MC-Val-Cit-PAB-DOX, is then purified and identified by mass spectrometry and 1H-NMR . The linker, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-p-nitrophenol (MC-Val-Cit-PAB-PNP), is synthesized separately. The two components are then combined to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. High-performance liquid chromatography (HPLC) is used to determine the purity of the final product .
化学反応の分析
Types of Reactions
MC-Val-Cit-Doxorubicin undergoes several types of chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleaved by specific enzymes, such as cathepsin B, which are overexpressed in tumor cells.
Common Reagents and Conditions
Enzymes: Cathepsin B and related enzymes are commonly used to cleave the linker.
Buffers: Acidic buffers are used to facilitate hydrolysis of the peptide bond.
Major Products Formed
The major product formed from the cleavage of this compound is doxorubicin, which is released inside the target cell to exert its cytotoxic effects .
科学的研究の応用
MC-Val-Cit-Doxorubicin has several scientific research applications, including:
Chemistry: Used in the study of linker chemistry and drug conjugation techniques.
Biology: Investigated for its ability to selectively target and kill cancer cells.
Medicine: Developed as a targeted cancer therapy to minimize side effects and improve treatment efficacy.
Industry: Utilized in the production of ADCs for clinical trials and potential commercialization.
作用機序
MC-Val-Cit-Doxorubicin exerts its effects through a multi-step mechanism:
Targeting: The antibody component binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage: The linker is cleaved by enzymes such as cathepsin B, releasing doxorubicin inside the cell.
Cytotoxicity: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death.
類似化合物との比較
MC-Val-Cit-Doxorubicin is unique due to its specific linker and payload combination. Similar compounds include:
Adcetris®: Uses a similar Val-Cit linker but with a different payload, monomethyl auristatin E (MMAE).
Polivy®: Also uses the Val-Cit linker but with a different payload, monomethyl auristatin E (MMAE).
These compounds share the same linker construct but differ in their drug payloads, highlighting the versatility and specificity of ADCs in targeted cancer therapy .
特性
分子式 |
C56H67N7O19 |
|---|---|
分子量 |
1142.2 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1 |
InChIキー |
AYPRDRFYAQTVPD-GITVTGCLSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
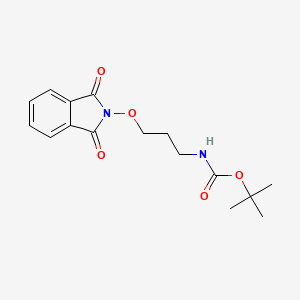
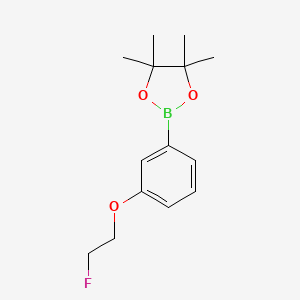
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
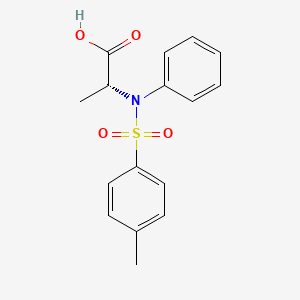
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
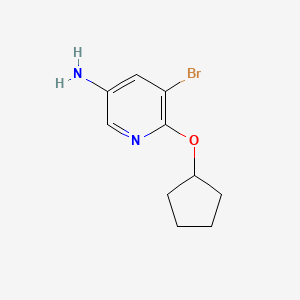

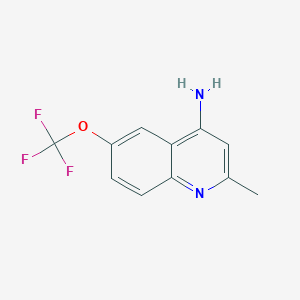
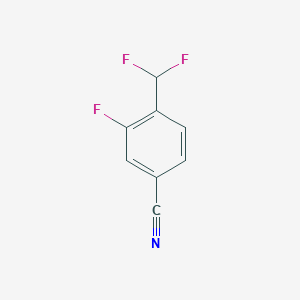

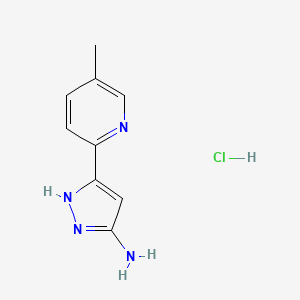
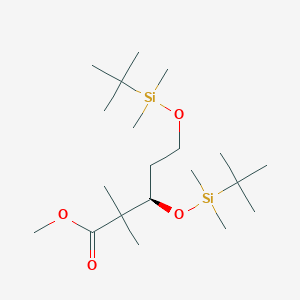
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
